N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the benzo[c]chromene core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Benzo[c]chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of methoxy groups and sulfonamide functionality through reactions with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]isochromen-6-yl)phenyl]cyclopentanecarboxamide
- N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H31NO7S |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C29H31NO7S/c1-33-24-12-13-25(34-2)28-27(24)21-8-3-4-9-22(21)37-29(28)18-6-5-7-19(16-18)30-38(31,32)20-10-11-23-26(17-20)36-15-14-35-23/h5-7,10-13,16-17,21-22,29-30H,3-4,8-9,14-15H2,1-2H3 |
InChI Key |
JVQKSUQLLRSLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CCCCC3OC(C2=C(C=C1)OC)C4=CC(=CC=C4)NS(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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